![molecular formula C17H20N2O3 B2798613 N-isopropyl-N-[3-(methylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]propanamide CAS No. 866157-79-1](/img/structure/B2798613.png)
N-isopropyl-N-[3-(methylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Chemical Synthesis and Derivative Exploration
Syntheses of Conformationally Rigid Catecholamine Derivatives : Research explored the synthesis of conformationally rigid derivatives of catecholamines from naphthalene derivatives, showcasing the structural diversity and potential for pharmacological applications of naphthalene-based compounds (Oka et al., 1977).
N-Methylated 1,8-Diaminonaphthalenes as Bifunctional Nucleophiles : This study highlighted the use of N-methylated diaminonaphthalenes in creating heterocyclic and double proton sponges, indicating the versatile chemical reactivity and application of naphthalene derivatives in synthesizing novel organic structures (Ozeryanskii et al., 2020).
Applications in Material Science and Catalysis
Polymerization of 1,3-Dienes with Functional Groups : Investigated the anionic polymerization of N,N-diethyl-2-methylene-3-butenamide, a 1,3-butadiene derivative with a diethylamide function, demonstrating the potential for creating polymers with predictable molecular weights and narrow distributions, showcasing the utility of naphthalene derivatives in material science (Takenaka et al., 2008).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of GNF-Pf-1702 is the Induced myeloid leukemia cell differentiation protein Mcl-1 (MCL1) . MCL1 is a member of the Bcl-2 family and plays a crucial role in the regulation of apoptosis and cell survival . It has two isoforms: Isoform 1 inhibits apoptosis, while Isoform 2 promotes apoptosis .
Biochemical Pathways
The biochemical pathways affected by GNF-Pf-1702 are related to the regulation of apoptosis and cell survival, given its target MCL1’s role in these processes
Result of Action
The result of GNF-Pf-1702’s action would be changes in the regulation of apoptosis and cell survival due to its interaction with MCL1 . This could potentially lead to effects at the molecular and cellular levels, such as altered cell proliferation and survival rates.
properties
IUPAC Name |
N-[3-(methylamino)-1,4-dioxonaphthalen-2-yl]-N-propan-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-5-13(20)19(10(2)3)15-14(18-4)16(21)11-8-6-7-9-12(11)17(15)22/h6-10,18H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STRLJVAPUPIDGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C1=C(C(=O)C2=CC=CC=C2C1=O)NC)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-isopropyl-N-[3-(methylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzyloxy)-N-({[2,2'-bifuran]-5-yl}methyl)acetamide](/img/structure/B2798532.png)
![N-{4-methoxy-6-[4-(2-propynyloxy)phenoxy]-1,3,5-triazin-2-yl}-N,N-dimethylamine](/img/structure/B2798533.png)

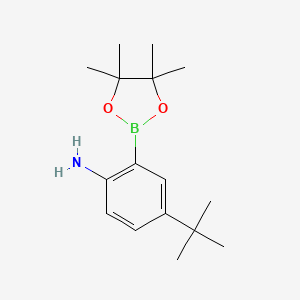
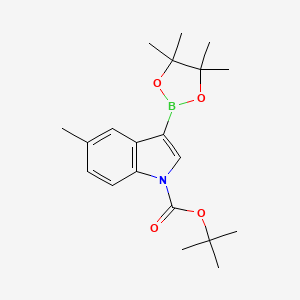
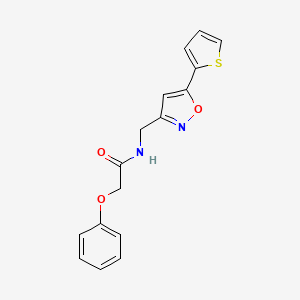

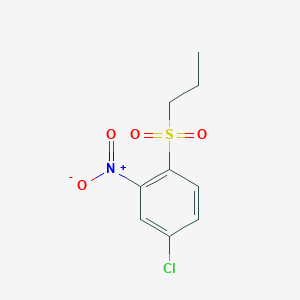

![N-(3-chloro-4-methylphenyl)-2-(3-methyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2798545.png)

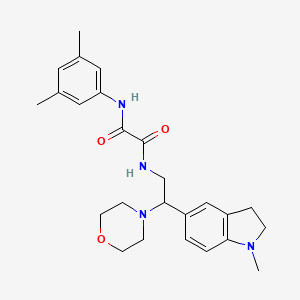
![N-[3-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]propyl]furan-2-carboxamide](/img/structure/B2798549.png)
![[(E)-(2,5-dimethoxyphenyl)methylideneamino]thiourea](/img/structure/B2798550.png)